2-Aminoadenosine
Overview
Description
Synthesis Analysis
The synthesis of 2-aminoadenosine and related compounds has been a topic of considerable interest. DNA decamers containing 2-aminoadenosine were synthesized to evaluate their hybridization properties. Such oligonucleotides have shown resistance to certain nucleases, indicating potential stability and utility in biochemical applications (Kikuchi, Taniyama, & Marumoto, 1988). Additionally, methods for preparing protected 2'-O-allylribonucleoside-3'-O-phosphoramidites exemplified by guanosine and 2,6-diaminopurine riboside (2-aminoadenosine) have been developed, enabling the synthesis of short 2'-O-allyl-oligoribonucleotide probes (Sproat, Iribarren, García, & Beijer, 1991).
Molecular Structure Analysis
The molecular structure of 2-aminoadenosine contributes to its interaction and hybridization properties. Studies have shown that oligonucleotide duplexes including 2-aminoadenosine hybrids can exhibit unique behaviors, such as resistance to enzymatic digestion, which is significant for applications in molecular biology and genetic engineering (Kikuchi, Taniyama, & Marumoto, 1988).
Chemical Reactions and Properties
The chemical reactivity of 2-aminoadenosine allows for its incorporation into oligonucleotides with "clickable" sugar residues. Such modifications enable the synthesis of duplex DNA with terminal and internal sugar cross-links, expanding the toolkit for molecular biology research (Pujari, Leonard, & Seela, 2014).
Physical Properties Analysis
The physical properties of 2-aminoadenosine and its derivatives, such as their duplex stability, base stacking, and thermal melting behaviors, are crucial for understanding their potential applications. For instance, the synthesis and properties of poly(2‐Methyladenylic Acid) revealed insights into the base stacking and duplex formation capabilities of 2-aminoadenosine derivatives (Ikehara, Hattori, & Fukui, 1972).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other biomolecules, define the utility of 2-aminoadenosine in nucleic acid research and beyond. The synthesis of oligonucleotides with clickable sugar residues for cross-linking demonstrates the versatile chemical behavior of 2-aminoadenosine in creating structurally and functionally diverse nucleic acid molecules (Pujari, Leonard, & Seela, 2014).
Scientific Research Applications
Summary of the Application
2-Aminoadenosine is used in a postsynthetic strategy for the synthesis of oligonucleotides containing 2,6-diaminopurine nucleotides and 2-aminoadenine conjugates . This strategy allows the introduction of 2,6-diaminopurine and other 2-amino group-containing ligands .
Methods of Application
The method involves using 2-fluoro-6-amino-adenosine for the synthesis. The strongly electronegative 2-fluoro deactivates 6-NH2, eliminating the need for any protecting group on adenine. A simple aromatic nucleophilic substitution of fluorine makes reaction with aqueous NH3 or R-NH2 feasible at the 2-position .
Results or Outcomes
The result of this method is the successful synthesis of oligonucleotides containing 2,6-diaminopurine nucleotides and 2-aminoadenine conjugates .
2. Depletion of U5 snRNP from HeLa Splicing Extracts
Summary of the Application
Antisense probes containing 2-aminoadenosine are used to efficiently deplete U5 snRNP from HeLa cell nuclear splicing extracts .
Methods of Application
RNA duplexes containing the modified base 2-amino-adenine in place of adenine are stabilized through the formation of three hydrogen bonds in 2-amino A· U base pairs. This allows antisense 2′-O-alkyloligorlbonucleotide probes incorporating 2-aminoadenosine to efficiently affinity select RNP particles .
Results or Outcomes
The outcome of this application is the efficient and specific depletion of U5 snRNP from HeLa cell nuclear splicing extracts. The absence of U5 snRNP prevents the stable association of U4/U6 but not U1 and U2 snRNPs with pre-mRNA .
3. Investigation of Structural Properties of Nucleic Acids
Summary of the Application
2-Aminoadenosine (also known as 2,6-diaminopurine or DAP) is used to investigate the structural properties of nucleic acids . It is used in place of adenine by the cyanophage S-2L , demonstrating that DAP in DNA is compatible with normal DNA function .
Methods of Application
The method involves replacing adenine with 2-aminoadenosine in the DNA of the cyanophage S-2L . This allows for the investigation of the structural properties of the nucleic acids.
Results or Outcomes
The result of this application is the discovery that 2-aminoadenosine in DNA is compatible with normal DNA function . This has implications for our understanding of the structural properties of nucleic acids.
4. Design and Synthesis of A3 Adenosine Receptor Agonists
Summary of the Application
2-Aminoadenosine is used in the design and synthesis of N6-substituted 2-aminoadenosine-5’-N-methylcarboxamides as A3 adenosine receptor agonists .
Methods of Application
The method involves substituting the N6 position of 2-aminoadenosine with various groups to create a series of 2-aminoadenosine-5’-N-methylcarboxamides . These compounds are then evaluated for their ability to act as agonists of the A3 adenosine receptor .
Results or Outcomes
The result of this application is the creation of a series of compounds that can act as agonists of the A3 adenosine receptor . This has potential implications for the development of new therapeutic agents .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFMPXQUSBYRL-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346570 | |
Record name | 2-Aminoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoadenosine | |
CAS RN |
2096-10-8 | |
Record name | 2-Aminoadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINOADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCF94TM2UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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